2-([(2-Bromocyclohexyl)oxy]methyl)oxane
Description
2-([(2-Bromocyclohexyl)oxy]methyl)oxane is a brominated cyclic ether characterized by a six-membered oxane (tetrahydropyran) ring substituted at position 2 with a [(2-bromocyclohexyl)oxy]methyl group.
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
2-[(2-bromocyclohexyl)oxymethyl]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2 |
InChI Key |
DNDJZNQAGUROHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCCCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocyclohexyl)oxy]methyl)oxane typically involves the reaction of 2-bromocyclohexanol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
The process may include additional purification steps, such as recrystallization or chromatography, to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-([(2-Bromocyclohexyl)oxy]methyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromocyclohexyl group can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include oxides or ketones.
Reduction Reactions: Products include cyclohexyl derivatives.
Scientific Research Applications
2-([(2-Bromocyclohexyl)oxy]methyl)oxane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(2-Bromocyclohexyl)oxy]methyl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclohexyl group can participate in binding interactions, while the oxane ring may influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Overview
The table below compares 2-([(2-Bromocyclohexyl)oxy]methyl)oxane with structurally related compounds, focusing on molecular features, reactivity, and applications.
Key Comparative Insights
Reactivity and Stability
- Bromine vs. Chlorine : The bromine in this compound offers superior leaving-group capability compared to chlorine in 3-(chloromethoxy)oxane, enabling faster nucleophilic substitutions .
- Ring Size Effects : The six-membered oxane ring in the target compound is less strained than the four-membered oxetane in 2-(bromomethyl)oxetane, reducing susceptibility to ring-opening reactions .
- Positional Isomerism : The substitution position (2- vs. 4-) on the oxane ring in this compound and 4-[(2-Bromocyclohexyl)oxy]oxane may influence steric hindrance and electronic effects, altering synthetic pathways or biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
